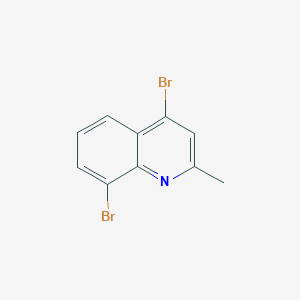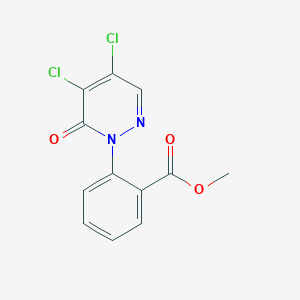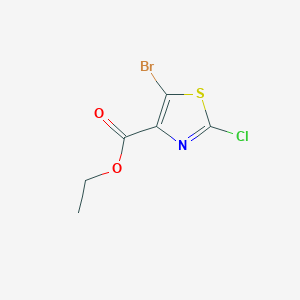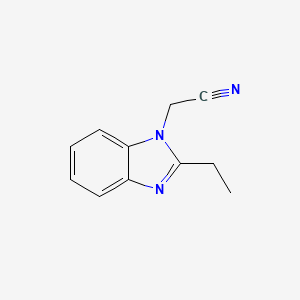![molecular formula C8H8F2OS B1416518 {4-[(Difluoromethyl)thio]phenyl}methanol CAS No. 1114822-77-3](/img/structure/B1416518.png)
{4-[(Difluoromethyl)thio]phenyl}methanol
Descripción general
Descripción
“{4-[(Difluoromethyl)thio]phenyl}methanol” is a chemical compound used in scientific research. It has a molecular formula of C8H8F2OS and a molecular weight of 190.21 .
Molecular Structure Analysis
The InChI code for “{4-[(Difluoromethyl)thio]phenyl}methanol” is 1S/C8H8F2O/c9-8(10)7-3-1-6(5-11)2-4-7/h1-4,8,11H,5H2 .Physical And Chemical Properties Analysis
“{4-[(Difluoromethyl)thio]phenyl}methanol” has a molecular weight of 158.15 . It is a liquid at room temperature .Aplicaciones Científicas De Investigación
Electrochemical Behavior
4-[(Difluoromethyl)thio]phenylmethanol and related compounds have been studied for their electrochemical behavior, particularly focusing on electrooxidation. Such studies often employ a range of techniques like voltammetry and chronoamperometry to investigate the redox behavior and mechanism of electrode processes in these compounds (Fotouhi, Hajilari & Heravi, 2002).
Polymer Solar Cells
Research has indicated that methanol treatment of certain polymer solar cells containing thiophene, a compound structurally related to 4-[(Difluoromethyl)thio]phenylmethanol, can significantly enhance their efficiency. This improvement is attributed to various factors like enhanced charge transport and reduced charge recombination (Zhou et al., 2013).
Thiol Protecting Group
The compound tris(4-azidophenyl)methanol, which shares a similar structural motif with 4-[(Difluoromethyl)thio]phenylmethanol, has been explored as a novel multifunctional thiol protecting group. Its potential use in materials chemistry and synthetic applications, such as peptoid synthesis, has been highlighted due to its ability to be cleaved under mild conditions (Qiu et al., 2023).
Palladium Nanoparticles
Studies have shown that certain phenylmethanols, related to 4-[(Difluoromethyl)thio]phenylmethanol, can stabilize palladium nanoparticles. These nanoparticles are investigated for their application in catalytic processes like Suzuki cross-couplings and Heck reactions (Moreno-Mañas, Pleixats & Villarroya, 2001).
Oxidation to Aldehydes
Research has demonstrated the efficient oxidation of primary phenylmethanols, closely related to 4-[(Difluoromethyl)thio]phenylmethanol, to corresponding aldehydes. Such oxidation methods are appreciated for their environmental benignity and practical utility in synthetic chemistry (Paraskevopoulou et al., 2005).
Lipophilic Hydrogen Bond Donor
The difluoromethyl group, a key component of 4-[(Difluoromethyl)thio]phenylmethanol, is increasingly studied for its role as a lipophilic hydrogen bond donor. This property is particularly significant in drug design, where it may act as a bioisostere of hydroxyl, thiol, or amine groups, influencing drug-like properties, hydrogen bonding, and lipophilicity (Zafrani et al., 2017).
Electrophilic Reagent for Fluoroalkylthiolation
The development of reagents like [[(ethoxycarbonyl)difluoromethyl]thio]phthalimide, related to 4-[(Difluoromethyl)thio]phenylmethanol, has opened up new avenues in the synthesis of diversified fluoroalkylthiolated compounds. These compounds have potential applications in various areas of chemistry due to their versatile convertibility into different functional groups (Shen et al., 2017).
Proton Exchange Membranes
In the field of fuel cell technology, compounds structurally similar to 4-[(Difluoromethyl)thio]phenylmethanol have been utilized in the synthesis of comb-shaped sulfonated poly(arylene ether sulfone) copolymers. These polymers exhibit promising properties as proton exchange membranes due to their high proton conductivity (Kim, Robertson & Guiver, 2008).
Propiedades
IUPAC Name |
[4-(difluoromethylsulfanyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2OS/c9-8(10)12-7-3-1-6(5-11)2-4-7/h1-4,8,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCIPFKQNNCPGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)SC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(Difluoromethyl)sulfanyl]phenyl}methanol | |
CAS RN |
1114822-77-3 | |
| Record name | {4-[(difluoromethyl)sulfanyl]phenyl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{2-[(2-Oxo-2-phenylethyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1416435.png)
![4,7-Dibromo-1H-benzo[d][1,2,3]triazole](/img/structure/B1416436.png)

![2-chloro-N-[4-(morpholin-4-ylcarbonyl)benzyl]acetamide](/img/structure/B1416440.png)
![5-Chloro-2-[(2-furylmethyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B1416441.png)




![6-Methyl-5-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B1416449.png)

![3-[1-(3,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1416451.png)

![2-chloro-N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]acetamide](/img/structure/B1416457.png)